molecular formula C10H9NO2 B8772805 3-Amino-2-methyl-4H-chromen-4-one

3-Amino-2-methyl-4H-chromen-4-one

Cat. No. B8772805
M. Wt: 175.18 g/mol
InChI Key: NGQCCVZGZZDMNE-UHFFFAOYSA-N
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Patent
US04076729

Procedure details

A mixture of 2-methyl-3-nitro-4H-1-benzopyran-4-one (5.0g, 0.244 mole) and 10% palladium on charcoal (0.75g) in ethanol (250 ml) was shaken under a hydrogen atmosphere in a Parr shaker for 40 minutes. The catalyst was filtered off, and the solvent was removed under reduced pressure to give yellow solids. Recrystallization from benzene gave yellow crystals (2.4g, 56%), m.p. 118°-20° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=2[C:6](=[O:11])[C:7]=1[N+:8]([O-])=O>[Pd].C(O)C>[CH3:1][C:2]1[O:3][C:4]2[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=2[C:6](=[O:11])[C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1OC2=C(C(C1[N+](=O)[O-])=O)C=CC=C2
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was shaken under a hydrogen atmosphere in a Parr shaker for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give yellow solids
CUSTOM
Type
CUSTOM
Details
Recrystallization from benzene

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC=1OC2=C(C(C1N)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 5.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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